Cas no 2172190-23-5 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cycloheptylformamido}-2-methylbutanoic acid)

3-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cycloheptylformamido}-2-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cycloheptyl backbone with an Fmoc-protected amine group, ensuring selective deprotection under mild basic conditions. Its structure includes a 2-methylbutanoic acid moiety, enhancing steric control during coupling reactions. This derivative is particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group provides orthogonal protection compatibility. The cycloheptyl ring contributes to conformational flexibility, making it valuable for constructing peptides with tailored structural properties. High purity and stability under standard SPPS conditions further underscore its utility in advanced peptide research and pharmaceutical development.
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cycloheptylformamido}-2-methylbutanoic acid structure
2172190-23-5 structure
Product Name:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cycloheptylformamido}-2-methylbutanoic acid
CAS No:2172190-23-5
MF:C28H34N2O5
MW:478.579967975616
CID:6399347
PubChem ID:165504953
Update Time:2025-05-22

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cycloheptylformamido}-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cycloheptylformamido}-2-methylbutanoic acid
    • 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}-2-methylbutanoic acid
    • 2172190-23-5
    • EN300-1485170
    • Inchi: 1S/C28H34N2O5/c1-17(27(32)33)18(2)29-26(31)23-14-4-3-5-15-25(23)30-28(34)35-16-24-21-12-8-6-10-19(21)20-11-7-9-13-22(20)24/h6-13,17-18,23-25H,3-5,14-16H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
    • InChI Key: WXJJJEQXUWRUED-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCCCC1C(NC(C)C(C(=O)O)C)=O)=O

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 736
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 105Ų

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cycloheptylformamido}-2-methylbutanoic acid Pricemore >>

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Additional information on 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cycloheptylformamido}-2-methylbutanoic acid

Comprehensive Overview of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cycloheptylformamido}-2-methylbutanoic acid (CAS No. 2172190-23-5)

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cycloheptylformamido}-2-methylbutanoic acid (CAS No. 2172190-23-5) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. Its complex structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cycloheptyl backbone, and a 2-methylbutanoic acid moiety, making it a valuable intermediate for drug discovery and bioconjugation applications. Researchers often search for "Fmoc-protected amino acid derivatives" or "peptide coupling reagents," highlighting its relevance in modern synthetic chemistry.

The compound's unique cycloheptylformamido segment contributes to enhanced conformational flexibility, a property highly sought after in the design of bioactive molecules. Recent trends in "targeted drug delivery" and "peptide-based therapeutics" have spurred interest in such structurally diverse building blocks. Its CAS No. 2172190-23-5 is frequently queried in databases like PubChem and Reaxys, underscoring its importance in academic and industrial settings.

From a synthetic perspective, 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cycloheptylformamido}-2-methylbutanoic acid exemplifies the growing demand for "custom peptide modifications" and "high-purity intermediates." The Fmoc group ensures selective deprotection under mild conditions, aligning with green chemistry principles—a hot topic in "sustainable synthesis" discussions. Analysts also note its potential in "structure-activity relationship (SAR) studies," particularly for optimizing pharmacokinetic properties.

Quality control of this compound involves advanced techniques like HPLC and mass spectrometry, addressing the industry's focus on "analytical method validation." Its storage typically requires anhydrous conditions at -20°C, a detail often searched alongside "handling sensitive reagents." Furthermore, the 2-methylbutanoic acid segment attracts attention in "chiral synthesis" forums due to its stereochemical implications.

In conclusion, 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cycloheptylformamido}-2-methylbutanoic acid (CAS No. 2172190-23-5) bridges multiple research domains—from "medicinal chemistry" to "biomaterials engineering." Its versatility continues to inspire innovations, particularly in "next-generation therapeutics" and "precision medicine," making it a compound of enduring scientific interest.

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